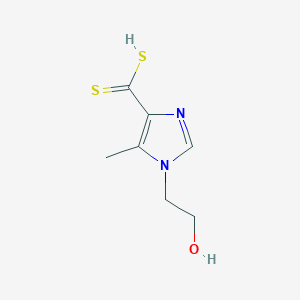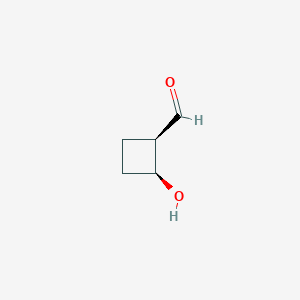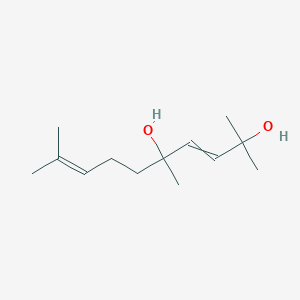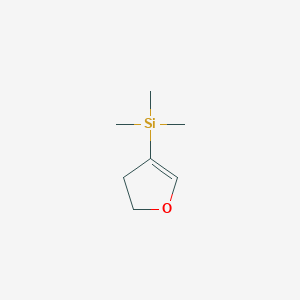
(4,5-Dihydrofuran-3-yl)(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Dihydrofuran-3-yl)(trimethyl)silane is a chemical compound that features a dihydrofuran ring attached to a trimethylsilyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydrofuran-3-yl)(trimethyl)silane typically involves the reaction of dihydrofuran derivatives with trimethylsilyl reagents. One common method includes the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: (4,5-Dihydrofuran-3-yl)(trimethyl)silane can undergo various chemical reactions, including:
Oxidation: The dihydrofuran ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce saturated silane compounds.
科学的研究の応用
(4,5-Dihydrofuran-3-yl)(trimethyl)silane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which (4,5-Dihydrofuran-3-yl)(trimethyl)silane exerts its effects involves the reactivity of the dihydrofuran ring and the trimethylsilyl group. The dihydrofuran ring can participate in various chemical reactions, while the trimethylsilyl group can stabilize intermediates and facilitate the introduction of other functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
- (4,5-Dihydrofuran-2-yl)(methyl)diphenylsilane
- Tris(4,5-dihydrofuran-2-yl)methylsilane
- Tris(4,5-dihydrofuran-2-yl)phenylsilane
Comparison: (4,5-Dihydrofuran-3-yl)(trimethyl)silane is unique due to the specific positioning of the trimethylsilyl group and the dihydrofuran ring. This structural arrangement imparts distinct reactivity and stability compared to its analogs. For instance, the presence of the trimethylsilyl group can enhance the compound’s stability and facilitate certain reactions that may not be as efficient with other similar compounds.
特性
CAS番号 |
90633-09-3 |
|---|---|
分子式 |
C7H14OSi |
分子量 |
142.27 g/mol |
IUPAC名 |
2,3-dihydrofuran-4-yl(trimethyl)silane |
InChI |
InChI=1S/C7H14OSi/c1-9(2,3)7-4-5-8-6-7/h6H,4-5H2,1-3H3 |
InChIキー |
ZOAOKKAWASAORM-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=COCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


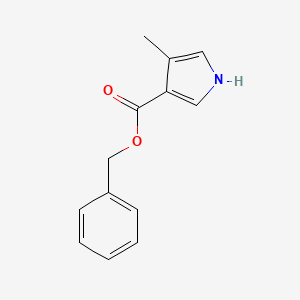
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
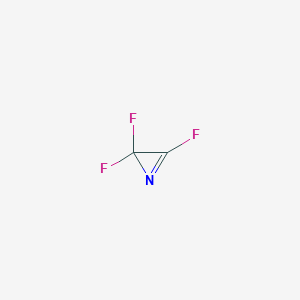
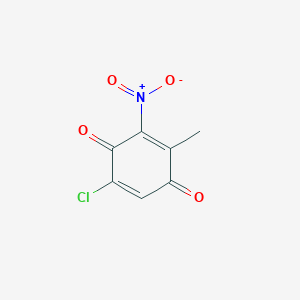
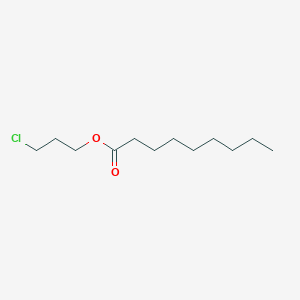
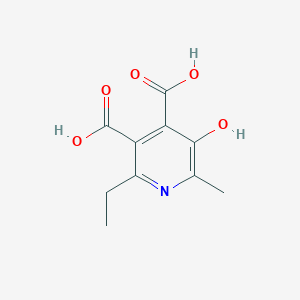

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)
![[Di(methanesulfonyl)methanesulfonyl]ethane](/img/structure/B14375298.png)

